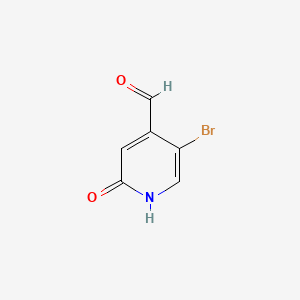

5-Bromo-2-hydroxyisonicotinaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-hydroxyisonicotinaldehyde: is an organic compound with the molecular formula C6H4BrNO2 . It is a derivative of isonicotinaldehyde, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde typically involves the bromination of 2-hydroxyisonicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .

化学反应分析

Types of Reactions: 5-Bromo-2-hydroxyisonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in an appropriate solvent.

Major Products Formed:

Oxidation: 5-Bromo-2-hydroxyisonicotinic acid.

Reduction: 5-Bromo-2-hydroxyisonicotinyl alcohol.

Substitution: 5-Amino-2-hydroxyisonicotinaldehyde.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 5-Bromo-2-hydroxyisonicotinaldehyde exhibit potential anticancer properties. A study demonstrated that certain isonicotinyl derivatives could induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents . The mechanism involves the inhibition of key cellular pathways that promote cancer cell survival.

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. A recent study highlighted that a related compound effectively inhibited c-Abl, a non-receptor tyrosine kinase implicated in the progression of neurodegenerative disorders . This suggests that this compound and its analogs may serve as therapeutic agents in neuroprotection.

1.3 Antimicrobial Properties

This compound has shown promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death . This property may be harnessed in developing new antimicrobial agents.

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound typically involves multiple steps, including bromination and subsequent reactions to introduce the hydroxyl group. The following table summarizes some common synthesis methods:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Isonicotinic acid, Bromine | Room temperature | 75 |

| 2 | Brominated product, Hydroxylamine | Acidic medium | 80 |

| 3 | Final product purification | Recrystallization | 90 |

2.2 Chemical Properties

This compound is characterized by its unique chemical structure, which includes a bromine atom and a hydroxyl group attached to the isonicotinic framework. Its molecular formula is C8H6BrN2O, with a molecular weight of approximately 232.05 g/mol.

Case Studies

3.1 Case Study: Anticancer Research

A notable study involved the evaluation of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity compared to unmodified versions . This highlights the importance of chemical structure optimization in drug development.

3.2 Case Study: Neuroprotection in Parkinson's Disease

In a preclinical model of Parkinson's disease, compounds derived from this compound were shown to reduce neuroinflammation and protect dopaminergic neurons from degeneration . This suggests potential for therapeutic use in neurodegenerative conditions.

作用机制

The mechanism of action of 5-Bromo-2-hydroxyisonicotinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets. The hydroxyl group can form hydrogen bonds, further affecting its binding affinity and specificity .

相似化合物的比较

2-Hydroxyisonicotinaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromoisonicotinaldehyde: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

5-Bromo-2-methoxyisonicotinaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and reactivity.

Uniqueness: 5-Bromo-2-hydroxyisonicotinaldehyde is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and potential for forming diverse chemical bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

生物活性

5-Bromo-2-hydroxyisonicotinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C6H4BrNO2, features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the isonicotinaldehyde structure. Its unique chemical properties allow it to interact with various biological macromolecules, making it a candidate for further research in pharmacology and biochemistry.

The biological activity of this compound can be attributed to its ability to form reactive intermediates through its aldehyde group. These intermediates can interact with proteins and nucleic acids, influencing cellular processes. The compound can react with hydroxylamine to form oximes or with hydrazine to yield hydrazones, which may play roles in various biochemical pathways.

Key Reactions:

- Formation of Oximes : The aldehyde group reacts with hydroxylamine.

- Formation of Hydrazones : The aldehyde group reacts with hydrazine.

- Potential for Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro tests have shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, compounds structurally related to this compound have demonstrated an ability to reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | TBD | Potential for further development |

| Cisplatin | A549 | 10 | Standard control |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that it may possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This is particularly relevant given the rising concern over antibiotic resistance in clinical settings .

Case Studies

- Anticancer Study : In a study assessing the anticancer properties of various derivatives, this compound was found to exhibit structure-dependent activity, with certain modifications enhancing its efficacy against A549 cells while maintaining low toxicity towards non-cancerous cells .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of related compounds against resistant strains, demonstrating that derivatives bearing similar functional groups to this compound showed significant inhibitory effects on bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound suggests that its molecular weight (202.01 g/mol) and solid state may influence absorption and distribution within biological systems. It is recommended that this compound be stored under controlled conditions (inert atmosphere at 2-8°C) to maintain stability.

属性

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXYDFTUVDHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。